Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves several steps. One common method starts with the protection of the hydroxyl groups of a pentose sugar, followed by selective deoxygenation at the 2-position. The final step involves esterification with 2,2-dimethylpropanoic acid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves standard organic synthesis techniques, including protection-deprotection strategies and esterification reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Industry: Used in the development of biochemical assays and analytical techniques.
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The molecular targets include various glycosidases and transferases, which play crucial roles in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-deoxy-D-ribofuranose: Similar structure but lacks the ester group.
Methyl 2-deoxy-D-threopentofuranoside: An intermediate in the synthesis of Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate).
Uniqueness
Methyl 2-deoxy-D-erythropentafuranose 5-(2,2-dimethylpropanoate) is unique due to its specific esterification with 2,2-dimethylpropanoic acid, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized biochemical research applications.
Properties
Molecular Formula |
C11H20O5 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[(2R,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7?,8-,9-/m1/s1 |
InChI Key |
LVXNBYHAAHVEJL-CFCGPWAMSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1C(C[C@@H](O1)OC)O |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)O |
Origin of Product |
United States |
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